1-(3,5-Difluorophenyl)cyclopropanamine
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Overview
Description
1-(3,5-Difluorophenyl)cyclopropanamine is a chemical compound with the molecular formula C9H9F2N. It is characterized by a cyclopropane ring attached to a 3,5-difluorophenyl group and an amine group. This compound has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 3,5-difluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluorophenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form cyclopropylamines with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various cyclopropylamines.
Substitution: Formation of substituted phenylcyclopropanamines.
Scientific Research Applications
1-(3,5-Difluorophenyl)cyclopropanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
2-(3,4-Difluorophenyl)cyclopropanamine: Similar in structure but with different fluorine substitution patterns.
1-(3,5-Difluorophenyl)methylcyclopropanamine: Contains a methyl group instead of an amine group on the cyclopropane ring.
Uniqueness: 1-(3,5-Difluorophenyl)cyclopropanamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms at the 3 and 5 positions can enhance the compound’s stability and alter its electronic properties, making it distinct from other cyclopropanamine derivatives .
Properties
IUPAC Name |
1-(3,5-difluorophenyl)cyclopropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-7-3-6(4-8(11)5-7)9(12)1-2-9/h3-5H,1-2,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDWBHMZTHGWAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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